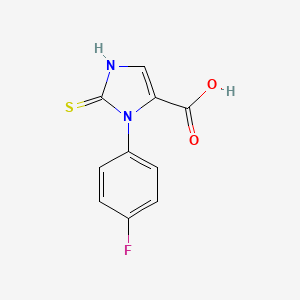

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Description

3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a 4-fluorophenyl group, a thioxo (C=S) moiety at position 2, and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylidene-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSLCIJKCIRDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CNC2=S)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Thioxo Group Addition: The thioxo group can be introduced by reacting the imidazole derivative with a thiocarbonyl reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the imidazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Scientific Research Applications of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

This compound (CAS No. 750599-17-8) is a heterocyclic compound that has attracted interest in medicinal chemistry for its potential biological activities. This compound includes a fluorophenyl group, a thioxo group, and an imidazole ring. The presence of the fluorophenyl group can enhance bioavailability and metabolic stability.

Properties

IUPAC Name: 3-(4-fluorophenyl)-2-sulfanylidene-1H-imidazole-4-carboxylic acid

Molecular Formula: C10H7FN2O2S

Molecular Weight: 238.24 g/mol

Areas of Application

- Medicinal Chemistry: This compound is explored as a potential therapeutic agent because of its interactions with biological targets.

- Biological Studies: It is utilized to understand the interactions of fluorinated compounds within biological systems.

- Chemical Synthesis: It acts as a building block in synthesizing complex molecules for pharmaceutical applications.

This compound has potential biological activities. The thioxo group and imidazole ring contribute to pharmacological properties.

- Enzyme Inhibition: Similar compounds may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are important in inflammatory pathways.

- Cytotoxicity: Imidazole derivatives can show cytotoxic effects against cancer cell lines, suggesting they could be anticancer agents.

Anticancer Activity

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-(4-fluorophenyl)-2-thioxo | MCF-7 (breast cancer) | 12.5 |

| Analog A | Hek293 (normal) | >50 |

| Analog B | A431 (skin cancer) | 15.0 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-2 | 10.4 |

| LOX-5 | 15.6 |

| AChE | 18.1 |

These results suggest anti-inflammatory properties and potential therapeutic applications in inflammatory diseases.

Chemical Reactions

This compound can undergo reactions such as:

- Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carbonyl group in the imidazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thioxo group may participate in redox reactions within biological systems. The imidazole ring can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s structural analogs include pyrazoles, quinazolines, and thiazole-triazole hybrids. Key differences and similarities are summarized below:

Table 1: Structural Comparison

Key Observations :

- The imidazole core in the target compound allows for greater hydrogen bonding compared to pyrazoles, which lack a carboxylic acid group.

Comparison :

Key Findings :

Physical Properties and Crystallography

- Target Compound : Crystallographic data is unavailable, but its planar structure (inferred from analogs) suggests dense packing.

- Pyrazole Derivatives : Exhibit near-planar conformations (dihedral angles <10°), favoring π-π stacking in crystal lattices .

- Thiazole-Triazole Hybrids: Triclinic (P̄1) symmetry with two independent molecules per asymmetric unit; partial non-planarity may reduce melting points .

Biological Activity

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 750599-17-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thioxo group and an imidazole ring, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C10H7FN2O2S, with a molecular weight of 238.24 g/mol. The synthesis typically involves several steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, ammonia, and an aldehyde.

- Introduction of the Fluorophenyl Group : The fluorophenyl moiety is introduced via a Suzuki-Miyaura coupling reaction.

- Thioxo Group Addition : The thioxo group is added by reacting the imidazole derivative with a thiocarbonyl reagent under basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .

- Cytotoxicity : In vitro studies have shown that derivatives of imidazole compounds can exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Anticancer Activity

Recent research has indicated that this compound and its analogs demonstrate significant cytotoxicity against various cancer cell lines. For instance, structural activity relationship (SAR) studies reveal that modifications in the phenyl ring can enhance or diminish activity against specific targets.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-(4-fluorophenyl)-2-thioxo | MCF-7 (breast cancer) | 12.5 |

| Analog A | Hek293 (normal) | >50 |

| Analog B | A431 (skin cancer) | 15.0 |

This table summarizes findings from various studies where IC50 values indicate the concentration required to inhibit cell growth by 50% .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes involved in metabolic pathways:

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-2 | 10.4 |

| LOX-5 | 15.6 |

| AChE | 18.1 |

These results suggest that the compound may possess anti-inflammatory properties and could be explored further for therapeutic applications in inflammatory diseases .

Case Studies

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds derived from imidazole scaffolds. These studies reported reduced inflammation markers in treated groups compared to controls.

- Molecular Docking Studies : Computational approaches have been employed to predict interactions between this compound and various protein targets. Docking studies revealed favorable binding energies with COX and LOX enzymes, supporting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid?

The synthesis of this compound can be adapted from methods used for structurally similar imidazole derivatives. For example, condensation reactions involving 4-fluoroaniline with thiourea derivatives in the presence of acetic acid or other protic solvents under reflux (60–80°C) are common. Cyclization steps may require catalysts like ammonium acetate, as demonstrated in the synthesis of 1,2,4,5-tetrasubstituted imidazoles . Evidence from analogous compounds, such as 3-[(7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-imidazole)-4-carboxylic acid, suggests that protecting groups (e.g., tert-butyl esters) may be necessary to prevent side reactions during carboxylation .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

A combination of IR spectroscopy (to confirm the presence of thioxo groups at ~1250–1300 cm⁻¹ and carboxylic acid O-H stretches at 2500–3300 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons from the 4-fluorophenyl group and imidazole ring protons), and elemental analysis (to match calculated vs. experimental C, H, N, S content) is essential . For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended, using mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for removing unreacted starting materials. For chromatographic purification, silica gel columns with ethyl acetate/hexane gradients (20–50% EtOAc) or reverse-phase C18 columns can resolve polar byproducts. Flash chromatography is preferred for large-scale purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization can confirm the stereochemistry and hydrogen-bonding networks. For example, the 2-thioxo group’s planarity with the imidazole ring and its interaction with the carboxylic acid moiety can be validated. Crystallization in polar solvents (e.g., DMSO/water) enhances crystal quality. Twinning or disorder in the fluorophenyl group may require high-resolution data (≤1.0 Å) and TWIN/BASF corrections in SHELXL .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina or Schrödinger Glide) can model binding to enzymes like phosphatases or kinases. Parameters should include flexible ligand sampling and rigid receptor grids based on co-crystal structures (PDB). For dynamics, MD simulations (AMBER or GROMACS) with explicit solvent (TIP3P water) and 100-ns trajectories assess stability of the thioxo-carboxylic acid moiety in binding pockets. DFT calculations (B3LYP/6-31G**) optimize geometry and electrostatic potential maps for SAR analysis .

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths (e.g., C=S vs. C-SH tautomers) may arise from solution vs. solid-state behavior. Cross-validate using VT-NMR (variable temperature) to detect tautomerism or XPS for sulfur oxidation states. Refinement with anisotropic displacement parameters in SHELXL improves accuracy for heavy atoms like sulfur .

Q. What strategies maintain enantiomeric purity during synthesis?

If chiral intermediates are involved (e.g., from 3-chloro-2-hydroxypropionic acid derivatives), use enantioselective catalysts like Jacobsen’s Co-salen complexes or enzymatic resolution (lipases). Monitor optical rotation ([α]D) and chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) to ensure >99% ee. Evidence from sulfinic acid salt reactions shows that sodium 4-fluorophenylsulfinate preserves enantiopurity in acidic conditions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Systematically modify substituents:

- Replace the 4-fluorophenyl group with 4-Cl, 4-Br, or 4-CF₃ analogs to assess electronic effects.

- Substitute the thioxo group with carbonyl or selenoxo to evaluate H-bonding/redox properties.

- Test esterified carboxylic acid derivatives (e.g., methyl or tert-butyl esters) for prodrug potential. Biological assays (IC₅₀ in enzyme inhibition or cell viability) paired with QSAR models (CoMFA or machine learning) identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.